molecular formula C20H12Cl4N2O2 B11943396 2,4-Dichloro-N-(2-((2,4-dichlorobenzoyl)amino)phenyl)benzamide CAS No. 574713-14-7

2,4-Dichloro-N-(2-((2,4-dichlorobenzoyl)amino)phenyl)benzamide

Cat. No.: B11943396
CAS No.: 574713-14-7
M. Wt: 454.1 g/mol
InChI Key: JTWORAHGCZMDIR-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring two 2,4-dichlorobenzoyl groups linked via an aminophenyl core. Its structure includes a central benzene ring substituted with two chlorine atoms at positions 2 and 4, connected through an amide bond to a secondary phenyl group bearing an additional 2,4-dichlorobenzoyl moiety. This dual halogenation and aromatic substitution pattern are critical for its biological activity, particularly in targeting parasitic enzymes such as those in Trypanosoma brucei .

Properties

CAS No.

574713-14-7

Molecular Formula

C20H12Cl4N2O2

Molecular Weight

454.1 g/mol

IUPAC Name

2,4-dichloro-N-[2-[(2,4-dichlorobenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H12Cl4N2O2/c21-11-5-7-13(15(23)9-11)19(27)25-17-3-1-2-4-18(17)26-20(28)14-8-6-12(22)10-16(14)24/h1-10H,(H,25,27)(H,26,28)

InChI Key

JTWORAHGCZMDIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(2-((2,4-dichlorobenzoyl)amino)phenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-aminophenylbenzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(2-((2,4-dichlorobenzoyl)amino)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield 2,4-dichlorobenzoic acid and 2-aminophenylbenzamide .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2,4-Dichloro-N-(2-((2,4-dichlorobenzoyl)amino)phenyl)benzamide exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, derivatives of benzamide have been evaluated for their activity against human lung cancer cells (A549), demonstrating promising results in reducing cell viability .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of several pathogenic bacteria and fungi. The effectiveness of these compounds is often measured against standard antibiotics to evaluate their relative inhibition percentages (RI).

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Starting Materials : The synthesis begins with readily available precursors.
  • Reaction Conditions : Specific catalysts and solvents are used under controlled temperatures to ensure high yields and purity.
  • Industrial Production : For large-scale production, methods such as continuous flow reactors and automated synthesis platforms are employed to optimize efficiency.

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer potential of benzamide derivatives, researchers synthesized several compounds and tested their efficacy against the A549 lung cancer cell line using the MTT assay. The results indicated that certain derivatives showed over 90% inhibition at concentrations of 100 µg/mL, highlighting the potential of these compounds as therapeutic agents against lung cancer .

Case Study 2: Antimicrobial Effectiveness

Another study focused on the antimicrobial activity of related triazole derivatives. The compounds were tested against a panel of bacterial strains, showing significant inhibition compared to standard treatments. The relative inhibition percentages were recorded and compared against known antibiotics to establish a benchmark for effectiveness .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(2-((2,4-dichlorobenzoyl)amino)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The compound’s structural analogs differ in substituent positions, halogenation patterns, and the inclusion of heterocyclic or aliphatic groups. Key comparisons include:

Compound Structural Features Key Differences
Target Compound 2,4-dichlorobenzoyl groups, aminophenyl linker Reference structure
N-(2-Aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide (12) 2,4-dichlorophenyl, ethylamine side chain Ethylamine substituent enhances solubility; higher yield (98%)
2,4-Dichloro-N-(4-chlorophenyl)-N-(piperidin-4-yl)benzamide (62) Piperidinyl group replaces aminophenyl Increased basicity due to piperidine; moderate yield (57%)
2,4-Dichloro-N-(4-chlorophenyl)-N-(pyridin-3-yl)benzamide (63) Pyridinyl substitution Aromatic nitrogen enhances π-π stacking; low yield (29%)
Compound 48 Morpholinylethyl side chain Improved hydrophilicity; low yield (20%)
438453-93-1 Piperazinyl-propyl linker with 3-[(2,4-dichlorobenzoyl)amino]propyl Bulky substituent; molecular weight 546.3 g/mol

Physicochemical Properties

  • Molecular Weight :
    • Target Compound: ~435.2 g/mol (estimated).
    • Compound 438453-93-1: 546.3 g/mol (higher due to piperazinyl-propyl chain) .
  • Solubility :
    • Hydrophilic groups (e.g., morpholinyl in Compound 48) improve aqueous solubility .
    • Halogen-rich analogs (e.g., Compound 63) exhibit higher lipophilicity .

Key Research Findings

Substituent Impact : Ethylamine and morpholinyl groups enhance solubility but may reduce metabolic stability .

Halogenation: Dual 2,4-dichloro substitution is critical for enzyme inhibition, as seen in Trypanosoma-targeting derivatives .

Heterocyclic Moieties : Pyridinyl or piperazinyl groups introduce steric or electronic effects that modulate binding .

Biological Activity

2,4-Dichloro-N-(2-((2,4-dichlorobenzoyl)amino)phenyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,4-Dichloro-N-(2-((2,4-dichlorobenzoyl)amino)phenyl)benzamide is C15H12Cl4N2OC_{15}H_{12}Cl_4N_2O. The compound features a dichlorobenzamide structure, which is known for its diverse biological properties.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight359.14 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot available

Research indicates that compounds similar to 2,4-Dichloro-N-(2-((2,4-dichlorobenzoyl)amino)phenyl)benzamide exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as topoisomerase II and 17β-HSD Type 3, which are crucial in cancer cell proliferation .
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities against pathogens like Escherichia coli and Staphylococcus aureus .

Case Studies

  • Topoisomerase II Inhibition : A study evaluated the activity of related benzamide derivatives against topoisomerase II. The most potent compound showed an IC50 value of approximately 700 nM, indicating significant inhibitory activity .
  • Anticancer Activity : Research conducted on a series of benzamide derivatives indicated that certain compounds exhibited cytotoxic effects on cancer cell lines. One derivative displayed a GI50 value of 10 nM against the CCRF-CEM leukemia cell line during NCI screening .

Table 2: Biological Activity Summary

Activity TypeCompound/DerivativesIC50/Activity Level
Topoisomerase II InhibitionBenzamide Derivative700 nM
Anticancer ActivityBenzamide DerivativeGI50 = 10 nM
Antibacterial ActivityN-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1,3-Thiazol-2-Yl}benzamideActive against E. coli and S. aureus

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